1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline
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Overview
Description
1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group attached to a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline typically involves the reaction of 2,5-dimethoxybenzyl chloride with L-proline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dimethoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The proline backbone may also play a role in the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 5-Amino-pyrazoles
Comparison: 1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline is unique due to its specific combination of the dimethoxyphenyl group and the proline backbone. This structure imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. For example, the presence of the proline backbone can enhance the compound’s stability and solubility, making it more suitable for certain applications .
Properties
CAS No. |
669090-65-7 |
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Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-1-[(2,5-dimethoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-19-10-3-5-12(20-2)9(7-10)8-15-11(14(17)18)4-6-13(15)16/h3,5,7,11H,4,6,8H2,1-2H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
IABWRLOCUWCRCK-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)CN2[C@@H](CCC2=O)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
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